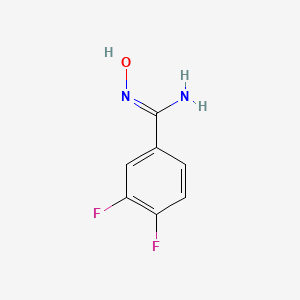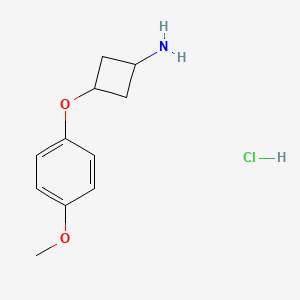
trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Efficient and versatile synthetic methodologies have been developed for compounds with cyclobutane rings, demonstrating potential use in biomedical applications. These methodologies involve enantiomerically pure intermediates prepared from β-amino acid derivatives, showcasing the importance of cyclobutane-containing scaffolds in the stereoselective synthesis of compounds for biomedical purposes (Illa et al., 2019).
Molecular Structure Analysis
The crystal structure analysis of cyclobutane derivatives has provided insights into their molecular configurations. For instance, a study on 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane revealed a puckered conformation of the cyclobutane ring, highlighting the impact of molecular structure on the properties of such compounds (Busetti et al., 1980).
Chemical Reactions and Properties
Cyclobutane derivatives have been utilized in various chemical reactions, such as formal [4 + 2] cycloaddition with nucleophilic alkynes, leading to phenol derivatives through benzannulation. These reactions underscore the reactivity and versatility of cyclobutane-containing compounds in synthesizing multisubstituted phenols (Kuzuguchi et al., 2017).
Physical Properties Analysis
The synthesis and structural investigation of azetidinones containing methoxyphenyl and phenoxy substituents have provided valuable information on the physical properties of such cyclobutane derivatives. These studies highlight the importance of X-ray diffraction in understanding the solid-state structure of cyclobutane-based compounds (Gluziński et al., 1991).
Chemical Properties Analysis
Cyclobutane-derived diamines, for example, have been explored for their promising roles as sterically constrained building blocks in drug discovery. The synthesis of Boc-monoprotected derivatives of cyclobutane diamines and their conformational preferences evaluated by X-ray diffraction demonstrates the potential applications of these compounds in the pharmaceutical industry (Radchenko et al., 2010).
科学的研究の応用
Photodimerisation and Cell Wall Biodegradability
- Application: Research on cyclodimers like trans-p-coumaric acid and trans-ferulic acid, structurally similar to trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride, suggests their significance in plant cell wall biodegradability. The cyclodimerisation process influences the formation of truxillic and truxinic acids, which are key in limiting the degradability of graminaceous cell walls under sunlight exposure (Ford & Hartley, 1989).
Cancer Research
- Application: The study of ferulic acid, which shares a structural resemblance to this compound, has shown its ability to inhibit cell proliferation and invasion in cancer cells. This points towards potential applications in cancer treatment and the development of anti-cancer drugs (Gao et al., 2018).
Antioxidant Properties
- Application: A compound structurally similar to this compound, trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene, demonstrated significant antioxidant properties. It showed potential as a protective factor against chemotherapeutic agents, suggesting a role in reducing toxicity during chemotherapy (Olas et al., 2006).
Reproductive Toxicity Studies
- Application: Studies on benzophenone-3, a phenolic compound like this compound, have been conducted to assess its reproductive toxicity. This research is vital for understanding the safety and potential risks of similar compounds in human and animal health (Ghazipura et al., 2017).
Chemical Synthesis and Pharmacology
- Application: The synthesis and evaluation of various compounds structurally related to this compound have been explored. These studies contribute to the development of new pharmaceutical compounds and the understanding of their biological activities (Maruyama et al., 1993).
特性
IUPAC Name |
3-(4-methoxyphenoxy)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-8(12)7-11;/h2-5,8,11H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGGQEMQPZUNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

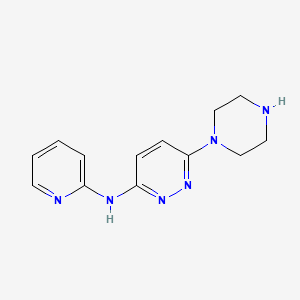
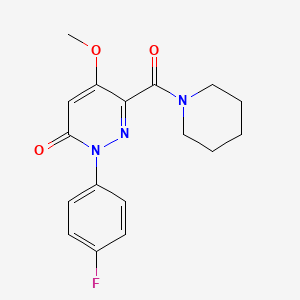
![2,3-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2494996.png)
![2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2494997.png)
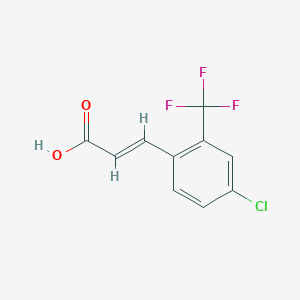
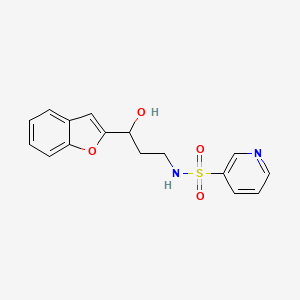
![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2495003.png)
![2-[5-(Furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2495004.png)
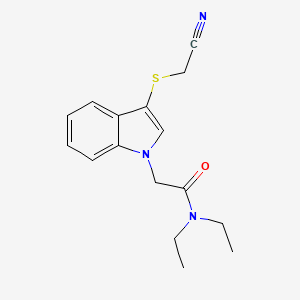
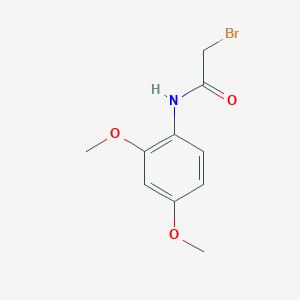
![Methyl 4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carboxylate](/img/structure/B2495010.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2495011.png)
